molecular formula C19H17Cl2NO2S B3020887 ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-13-4

ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B3020887
CAS No.: 339098-13-4
M. Wt: 394.31
InChI Key: QPZVVUVVGFVLHV-UHFFFAOYSA-N
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Description

    Reagents: 2,4-dichlorobenzyl chloride

    Conditions: Reflux in anhydrous toluene with a base such as potassium carbonate

    Product: 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

  • Step 3: Esterification

      Reagents: Ethanol and a strong acid catalyst such as sulfuric acid

      Conditions: Reflux

      Product: Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the dichlorobenzyl group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Benzothiazine Core

        Reagents: 2-aminothiophenol and methyl chloroacetate

        Conditions: Reflux in ethanol with a base such as sodium ethoxide

        Product: 3-methyl-4H-1,4-benzothiazine-2-carboxylate

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

      Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in anhydrous ether

      Substitution: Nucleophiles (amines, thiols) in polar aprotic solvents like dimethylformamide (DMF)

    Major Products

      Oxidation: Sulfoxides or sulfones

      Reduction: Alcohol derivatives

      Substitution: Substituted benzothiazine derivatives

    Scientific Research Applications

    Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate has diverse applications in scientific research:

      Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

      Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

      Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.

      Industry: Utilized in the production of specialty chemicals and materials with unique properties.

    Mechanism of Action

    The mechanism of action of ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    Ethyl 4-(2,4-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its benzothiazine core, which imparts distinct chemical and biological properties

    Properties

    IUPAC Name

    ethyl 4-[(2,4-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-8-9-14(20)10-15(13)21/h4-10H,3,11H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QPZVVUVVGFVLHV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=C(C=C3)Cl)Cl)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17Cl2NO2S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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